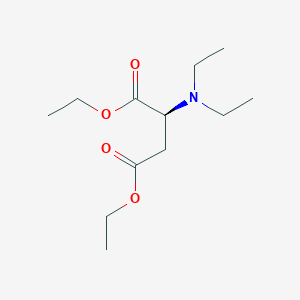![molecular formula C13H10Br2O4S2 B14670058 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene CAS No. 39863-14-4](/img/structure/B14670058.png)
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene is an organobromine compound with the molecular formula C12H8Br2S2 It is characterized by the presence of two bromine atoms and two sulfonyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzenethiol and 2-bromobenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is often used to facilitate the reaction.
Procedure: The 2-bromobenzenethiol is first converted to its sulfonyl chloride derivative, which is then reacted with 2-bromobenzyl chloride to form the final product.
Analyse Des Réactions Chimiques
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene involves its interaction with microtubules, which are essential components of the cell cytoskeleton. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene can be compared with other similar compounds, such as:
1-Bromo-2-[(2-bromophenyl)disulfanyl]benzene: This compound has a similar structure but contains a disulfide linkage instead of sulfonyl groups.
1-Bromo-2-(methylsulfonyl)benzene: This compound has a single sulfonyl group and a simpler structure.
2-Bromophenyl disulfide: This compound contains a disulfide linkage and is used in similar applications.
The uniqueness of this compound lies in its dual sulfonyl groups, which confer distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
39863-14-4 |
|---|---|
Formule moléculaire |
C13H10Br2O4S2 |
Poids moléculaire |
454.2 g/mol |
Nom IUPAC |
1-bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene |
InChI |
InChI=1S/C13H10Br2O4S2/c14-10-5-1-3-7-12(10)20(16,17)9-21(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2 |
Clé InChI |
WEASZDNVBVZIJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)

![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
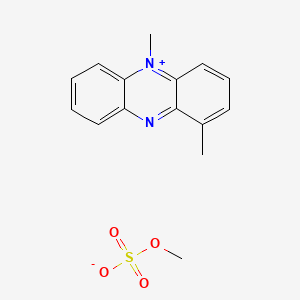
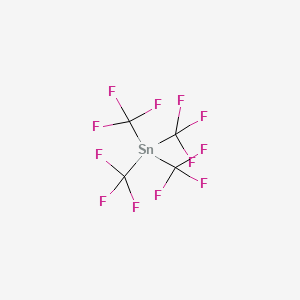
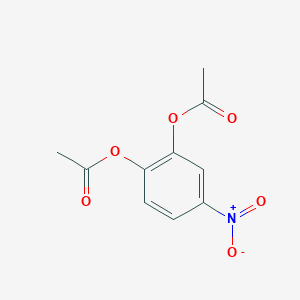
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
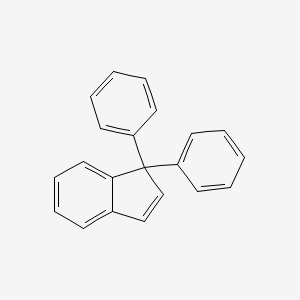

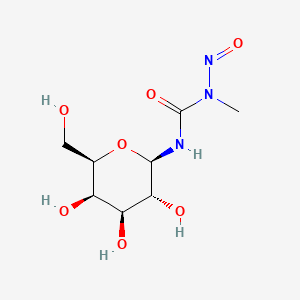
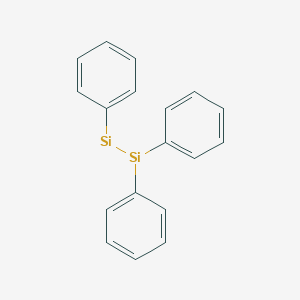
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
